molecular formula C18H20N4O4S B2585396 N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1105231-66-0

N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2585396
CAS No.: 1105231-66-0
M. Wt: 388.44
InChI Key: WBZGSWZMWWIGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[c]pyrazole core fused with a tetrahydrothiophene dioxid moiety (sulfone group) and an N-linked 4-carbamoylphenyl substituent. The fused bicyclic system likely confers rigidity, influencing conformational stability and binding interactions in biological systems.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c19-17(23)11-4-6-12(7-5-11)20-18(24)16-14-2-1-3-15(14)21-22(16)13-8-9-27(25,26)10-13/h4-7,13H,1-3,8-10H2,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZGSWZMWWIGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a unique arrangement of a pyrazole ring fused with a cyclopentane moiety and a tetrahydrothiophene unit. The presence of various functional groups, such as the carbamoyl and carboxamide groups, contributes to its potential interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anti-inflammatory Activity : Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines. Studies have shown that such compounds can modulate the activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which plays a crucial role in inflammatory responses .
  • Anticancer Properties : The compound's structural characteristics suggest potential anticancer activity. For instance, related pyrazole compounds have demonstrated significant inhibition of tumor cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Pharmacological Studies

Study ReferenceBiological ActivityFindings
Anti-inflammatoryInhibition of TNFα release in LPS-stimulated macrophages.
AnticancerIC50 values for cell lines such as MCF7 (39.70 µM) and HeLa (38.44 µM).
AntibacterialSome analogues showed activity against E. coli and S. aureus.

Case Studies

  • Anti-inflammatory Effects : A study highlighted the ability of pyrazole derivatives to reduce inflammation markers in animal models by inhibiting IRAK-4 activity, suggesting potential therapeutic applications in autoimmune diseases .
  • Anticancer Activity : In vitro studies on various cancer cell lines demonstrated that certain derivatives exhibited significant antiproliferative effects with minimal toxicity to normal cells. For example, one derivative showed an IC50 value of 0.26 μM against specific cancer types .
  • Antibacterial Properties : Some derivatives have been tested against common bacterial strains, revealing moderate antibacterial activity. A notable analogue was effective against E. coli with a minimum inhibitory concentration (MIC) indicating potential for further development as an antibacterial agent .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the pyrazole class, including N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide. Pyrazoles have been recognized for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds derived from pyrazole scaffolds have demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are critical in the inflammatory response. Studies indicate that certain pyrazole derivatives exhibit superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .

Androgen Receptor Modulation

Research indicates that compounds similar to this compound may act as androgen receptor antagonists. This property is particularly relevant in treating hormone-dependent cancers such as prostate cancer. The modulation of androgen receptors can lead to decreased tumor growth and progression in androgen-sensitive tumors .

Antimicrobial Activity

There is emerging evidence suggesting that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The structural features of this compound may enhance its efficacy against bacterial strains and fungi .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Various substituents on the pyrazole ring and the thiophene moiety can significantly influence biological activity:

Substituent Effect on Activity
Carbamoyl groupEnhances solubility and bioavailability
Thiophene ringIncreases interaction with biological targets
Cyclopentapyrazole coreContributes to anticancer and anti-inflammatory actions

Case Study 1: Anticancer Efficacy

A study conducted by Xia et al. synthesized a series of pyrazole derivatives and tested their efficacy against various cancer cell lines. One derivative exhibited an IC50 value of 49.85 µM against A549 cells, indicating significant potential for further development into anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

Research by Fan et al. explored the anti-inflammatory properties of pyrazole-linked compounds. Their findings suggested that certain derivatives could inhibit COX enzymes effectively, showcasing their potential as alternatives to conventional NSAIDs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-carboxamide Derivatives ()

Compounds 9e and 9g are 1,5-diarylpyrazole-3-carboxamides with bromophenyl and cyano-tetrahydro-2H-pyran-4-yl substituents. Key differences from the target compound include:

  • Core Structure : Both 9e and 9g lack the fused cyclopenta[c]pyrazole system, instead having simpler pyrazole rings.
  • Substituents: 9e: Methyl group at position 4 and bromophenyl at position 1. 9g: Additional cyano group at position 3.
  • Physical Properties :
    • Melting Points : 9e (188–190°C) and 9g (224–226°C) exhibit lower melting points than imidazo-pyridine derivatives (e.g., 243–245°C for 1l in ), likely due to reduced polarity compared to nitro or sulfone groups.
    • Spectral Data : The ¹H NMR of 9e (δ 2.41 ppm for methyl) and 9g (δ 7.69 ppm for bromophenyl) highlight distinct electronic environments influenced by substituents .
Parameter Target Compound 9e 9g
Core Structure Cyclopenta[c]pyrazole Pyrazole Pyrazole
Key Substituents Sulfone, carbamoylphenyl Bromophenyl, methyl, cyano-tetrahydro Bromophenyl, cyano, cyano-tetrahydro
Melting Point (°C) Not reported 188–190 224–226
Hydrogen Bonding High (sulfone, carbamoyl) Moderate (cyano) High (dual cyano)

Imidazo[1,2-a]pyridine Derivatives ()

Compound 1l (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate) shares a fused bicyclic system but differs in heterocycle and substituents:

  • Core Structure : Imidazo[1,2-a]pyridine vs. cyclopenta[c]pyrazole.
  • Substituents : Nitrophenyl (strong electron-withdrawing), ester groups, and phenethyl.
  • Physical Properties :
    • Melting Point : 243–245°C, higher than pyrazole derivatives due to nitro group-enhanced crystallinity .
    • Spectral Data : ¹H NMR (δ 1.2–1.4 ppm for ethyl esters) and IR (C=O stretch at ~1700 cm⁻¹) confirm ester functionalities absent in the target compound.
Parameter Target Compound 1l
Core Structure Cyclopenta[c]pyrazole Imidazo[1,2-a]pyridine
Key Substituents Sulfone, carbamoylphenyl Nitrophenyl, esters, cyano
Melting Point (°C) Not reported 243–245
Polarity High (sulfone) Very high (nitro, esters)

Electronic and Solubility Considerations

  • Sulfone vs. Cyano/Nitro: The target compound’s sulfone group may improve aqueous solubility compared to 9e/9g (cyano) but less than 1l (nitro + esters).
  • Biological Implications : The carbamoyl group in the target compound could enhance target binding (e.g., kinase inhibition) relative to simpler pyrazole derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and what reaction conditions critically influence yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving coupling reactions. For example, a pyrazole-carboxylic acid intermediate can be activated using coupling agents like HATU or EDCI, followed by reaction with 4-carbamoylaniline. Critical conditions include temperature control (e.g., maintaining 0–5°C during coupling) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., from ethanol/water) ensures purity. Key yields (~70%) and purity (>95%) are confirmed by HPLC and elemental analysis .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Analyze proton environments (e.g., δ 7.49–7.32 ppm for aromatic protons, δ 2.58 ppm for cyclopentane protons) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calc’d error <4 ppm) .
  • Elemental Analysis : Confirm C, H, N composition (e.g., C 57.6%, H 3.9%, N 14.5%) .
  • X-ray Crystallography (if available): Resolve stereochemical ambiguities in the cyclopenta[c]pyrazole core .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) with sonication. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Studies : Incubate at 37°C in assay buffers (e.g., PBS, cell culture media) for 24–72 hours, followed by LC-MS to monitor degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway and predict regioselectivity in cyclopenta[c]pyrazole formation?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., for cyclization steps).
  • Reaction Path Search Tools : Apply software like GRRM or AFIR to identify low-energy pathways and minimize side products .
  • Machine Learning : Train models on existing pyrazole synthesis data to predict optimal solvent/catalyst combinations .

Q. What strategies resolve contradictions between theoretical and experimental biological activity data (e.g., enzyme inhibition vs. cellular assay results)?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorometric assays) with cell-based assays (e.g., luciferase reporters) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in cellular models.
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the tetrahydrothiophene dioxid moiety in target binding?

  • Methodological Answer :

  • Analog Synthesis : Replace the sulfone group with esters, amides, or non-polar substituents .
  • Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) using target crystal structures (e.g., kinases or GPCRs).
  • Mutagenesis Studies : Engineer mutations in the target protein’s binding pocket to assess sulfone interactions .

Q. What analytical approaches address discrepancies in purity assessments (e.g., conflicting HPLC vs. NMR data)?

  • Methodological Answer :

  • Orthogonal Chromatography : Compare reverse-phase HPLC (C18 column) with HILIC or ion-exchange methods.
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to detect impurities undetected by 1D NMR .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution of impurities in crystalline samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.